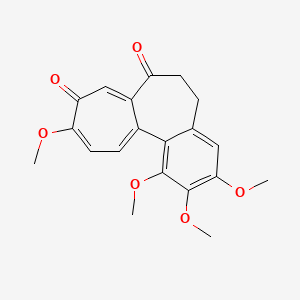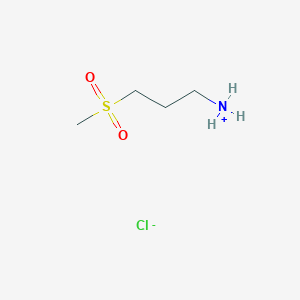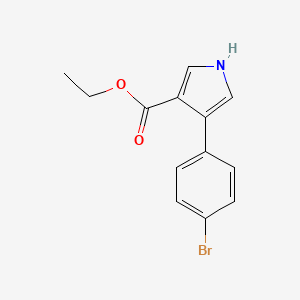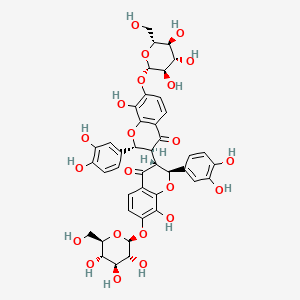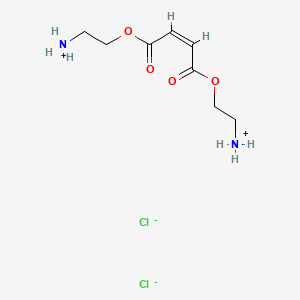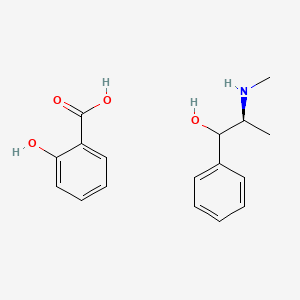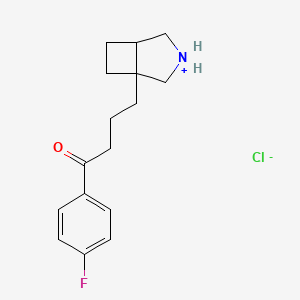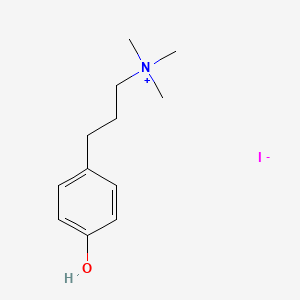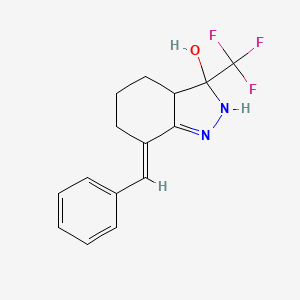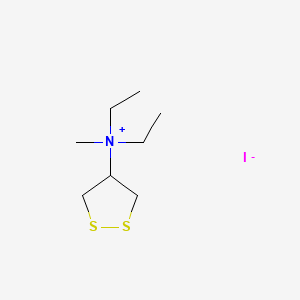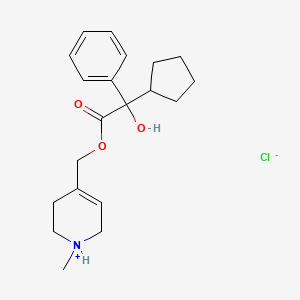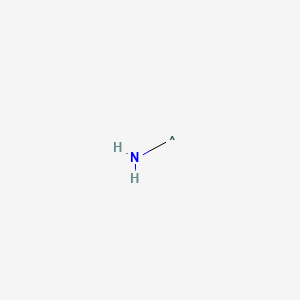
Methylene, 1-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene, 1-amino- (CH₃N), also known as aminomethane, is a simple organic compound with a molecular weight of 29.0412 g/mol It is a primary amine, characterized by the presence of an amino group (NH₂) attached to a methylene group (CH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methylene, 1-amino- can be achieved through several synthetic routes. One common method involves the reaction of formaldehyde with ammonia under controlled conditions. This reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, methylene, 1-amino- is often produced through the catalytic hydrogenation of hydrogen cyanide (HCN) in the presence of ammonia. This process is carried out at high temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylene, 1-amino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form methane and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and ammonia.
Reduction: Methane and ammonia.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Methylene, 1-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylene, 1-amino- involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH₃NH₂): A primary amine with similar reactivity but a different molecular structure.
Dimethylamine ((CH₃)₂NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH₃)₃N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Methylene, 1-amino- is unique due to its simple structure and high reactivity, making it a versatile compound in various chemical reactions. Its ability to act as a nucleophile and participate in multiple types of reactions sets it apart from other similar compounds .
Properties
CAS No. |
35430-17-2 |
|---|---|
Molecular Formula |
CH4N |
Molecular Weight |
30.049 g/mol |
InChI |
InChI=1S/CH4N/c1-2/h1-2H2 |
InChI Key |
XXJGBENTLXFVFI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


